3-(3,4-Diphenylphenyl)propan-1-ol
Description
Properties
CAS No. |
186835-06-3 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(3,4-diphenylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2 |
InChI Key |
RWGNIRFXQDNZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Other CAS No. |
186835-06-3 |
Synonyms |
3-((1,1'2',1'')-3'-terphenyl)propanol F 050 F-050 F050 |
Origin of Product |
United States |
Contextualization Within Propanol and Substituted Phenyl Systems
The structure of 3-(3,4-Diphenylphenyl)propan-1-ol is best understood by examining its two key components: the propan-1-ol group and the substituted terphenyl system. Propanols are simple three-carbon alcohols that are fundamental building blocks in organic synthesis. The terminal hydroxyl (-OH) group in propan-1-ol is a versatile functional group, capable of undergoing a wide range of chemical transformations, including oxidation to form propanal or propanoic acid, and esterification with carboxylic acids to form esters. These reactions are staples in the synthesis of fragrances, polymers, and pharmaceuticals.
The Significance of Terphenyl Moieties in Chemical Synthesis and Materials Science
Terphenyls are a class of aromatic hydrocarbons that have garnered considerable attention due to their high thermal and chemical stability. taylorandfrancis.com These characteristics make them ideal for applications demanding robust materials. For instance, terphenyls are utilized as high-temperature heat transfer fluids and as coolants in nuclear reactors. taylorandfrancis.com Their rigid and planar structure, combined with their electronic properties, also makes them excellent candidates for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). taylorandfrancis.comtaylorandfrancis.com
In the realm of chemical synthesis, the terphenyl scaffold is employed to create bulky ligands for transition metal catalysts. wikipedia.org The steric bulk of the terphenyl group can create a specific coordination environment around the metal center, influencing the selectivity and efficiency of catalytic reactions. wikipedia.org This has been particularly useful in the development of catalysts for cross-coupling reactions and polymerization. Furthermore, the ability to functionalize the terphenyl rings allows for the fine-tuning of the ligand's electronic and steric properties, enabling the design of highly specialized catalysts.
Scope and Research Trajectories for 3 3,4 Diphenylphenyl Propan 1 Ol
Strategies for Constructing the 3,4-Diphenylphenyl Core
The formation of the central, substituted phenyl ring is the cornerstone of synthesizing 3-(3,4-Diphenylphenyl)propan-1-ol. Strategies generally involve the sequential or convergent formation of new carbon-carbon bonds on a pre-existing aromatic ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-C bonds, offering mild and functional-group-tolerant conditions for creating biaryl and terphenyl systems. libretexts.orgbohrium.com These reactions are fundamental to modern organic synthesis. snnu.edu.cn
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions, low toxicity of boron reagents, and broad functional group compatibility, making it a cornerstone for synthesizing complex aromatic structures like terphenyls. libretexts.orgnih.gov
The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, and base is crucial for achieving high yields, especially with challenging substrates. nih.gov For instance, electron-rich and bulky phosphine (B1218219) ligands can enhance catalyst reactivity and stability. libretexts.org
In the context of synthesizing the 3,4-diphenylphenyl core, a sequential Suzuki coupling approach is often employed. This might involve first coupling an aryl boronic acid to a di-halogenated benzene (B151609) ring, followed by a second coupling at the remaining halogenated position. Temperature control can be used to achieve sequential reactions for preparing unsymmetrical terphenyls. researchgate.net Site-selectivity can be achieved by exploiting the different reactivity of various leaving groups (e.g., triflate vs. bromide) on the central ring. nih.gov
| Catalyst System | Substrates | Base | Solvent System | Key Features | Yield | Reference |
| Pd(dppf)Cl₂ | Bromo-substituted quinazolines and boronic acid pinacol (B44631) esters | Na₂CO₃ | Toluene-H₂O | Phase-transfer catalyst (NBu₄Br) used to facilitate reaction between immiscible phases. | 68-85% | nih.govmdpi.com |
| Pd(OAc)₂ / Ligands | Aryl halides and Phenylboronic acid | Various (e.g., K₂CO₃, Cs₂CO₃) | Various (e.g., Dioxane, Toluene) | Sequential coupling can be controlled by temperature. | Good to excellent | researchgate.net |
| Palladacycles | Phenylboronic acid and Haloarenes | Base | Various | Thermally stable, air and water insensitive, low catalyst loading. | Not specified | libretexts.org |
| Pd(0) catalyst | Bis(triflate) of 2,4'-bis(hydroxy)diphenyl sulfone and Arylboronic acids | Not specified | Not specified | Demonstrates high site-selectivity in coupling reactions. | Good | nih.gov |
Direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. snnu.edu.cn This strategy relies on the use of a directing group (DG) attached to a substrate, which coordinates to a transition metal catalyst and positions it in close proximity to a specific C-H bond, enabling site-selective activation and functionalization. snnu.edu.cnyoutube.com
For the synthesis of terphenyl scaffolds, a directing group on a biphenyl (B1667301) substrate can guide the arylation at a remote C-H bond. For example, a nitrile group on a biphenyl compound has been shown to direct meta-C-H olefination, acetoxylation, and iodination. nih.gov This approach provides a powerful method for modifying biaryl compounds, as the directing group can often be converted into other useful functionalities after the reaction. nih.gov
A sequential strategy combining C-H functionalization with Suzuki coupling in a one-pot reaction offers an efficient route to terphenyl derivatives. researchgate.netresearchgate.net This process can involve an initial palladium-catalyzed, ligand-directed C-H activation to install a halide or triflate, followed by an in-situ Suzuki coupling to introduce the second aryl group. researchgate.net This method has been successfully applied to the multi-gram scale synthesis of terphenyl compounds. researchgate.net
| Catalyst | Directing Group | Reaction Type | Key Features | Reference |
| Pd(OAc)₂ | Phenyl nitrile | meta-C-H Olefination/Acetoxylation | Provides a method for remote C-H activation on biaryl compounds. | nih.gov |
| Pd(OAc)₂ | Various (e.g., amides) | C-H Acetoxylation | Uses PhI(OAc)₂ as a stoichiometric oxidant. | researchgate.net |
| Rh(III) catalyst | N-pentafluorophenylbenzamide | C-H Arylation | Regioselective arylation of arenes with arylboron reagents. | researchgate.net |
| Palladium Catalyst | Quinoline (as substrate and ligand) | Cross-Coupling/C-H Functionalization | One-pot synthesis of terphenyls via N-Pd interaction. | researchgate.net |
Beyond the well-known Suzuki and directed C-H activation pathways, palladium catalysis encompasses a broad range of transformations for forging aromatic C-C bonds. bohrium.com These methods are integral to constructing complex polycyclic scaffolds. For instance, palladium-catalyzed reactions of o-iodoaryl alkenyl ketones with carbon monoxide can lead to polycyclic quinones through an acylpalladation process. bohrium.com
The synthesis of highly substituted and complex aromatic systems can be achieved through sophisticated reaction cascades. One such strategy involves a multicomponent reaction designed to build a hexahydromethanocarbazole scaffold, a privileged structure in drug discovery. nih.gov This cascade relies on the successive generation of two distinct phenylnorbornyl palladium species to control the reaction flow, integrating steps like Heck addition, C-H activation, and amination. nih.gov While not directly forming a simple terphenyl, this illustrates the advanced capability of palladium catalysis to construct intricate polyaromatic systems from multiple components in a single operation. nih.gov The choice of palladium precursor, such as Pd(OAc)₂, Pd(dppf)Cl₂, or Pd₂(dba)₃, can significantly influence the reaction outcome and yield. nih.gov
Cycloaddition and Dehydrogenation Routes for Terphenyl Synthesis
Cycloaddition reactions provide a powerful tool for constructing cyclic systems, including the central aromatic ring of a terphenyl framework. These methods typically involve the reaction of a diene with a dienophile, followed by an aromatization step, often through dehydrogenation. researchgate.netnih.gov
A notable example is the tandem formal [3+3]-cycloaddition/oxidation reaction between chalcones and β-enamine esters. thieme-connect.com This metal- and solvent-free method, catalyzed by iodine, constructs substituted m-terphenyls in good to excellent yields. thieme-connect.com The reaction proceeds through a Michael addition, followed by intramolecular cyclization and subsequent aromatization aided by an oxidant like sulfur. thieme-connect.com This approach is characterized by high atom economy, forming one new ring and four new bonds in the process. thieme-connect.com
The Diels-Alder, or [4+2] cycloaddition, is another classic strategy. It can be used to synthesize terphenyl derivatives that are intermediates for materials like organic light-emitting devices (OLEDs). walisongo.ac.id In a typical sequence, a conjugated diene reacts with a dienophile such as dimethylacetylene dicarboxylate to form a bicyclic adduct. walisongo.ac.id This adduct is then aromatized, often through an enolate-mediated isomerization and elimination process, to yield the final terphenyl product. walisongo.ac.id In some cases, the dehydrogenation to achieve the final aromatic ring can be facilitated by light and a cobalt catalyst, releasing hydrogen gas in the process. researchgate.net
Reductive Aromatization Pathways
Reductive aromatization is a reliable method for synthesizing polyaromatic hydrocarbons (PAHs) from precursors containing carbonyl groups, such as quinones. researchgate.netnih.gov This strategy allows for the introduction of functional groups onto the aromatic core during the aromatization process. researchgate.net
The synthesis typically starts with a quinoid system, which is then reduced to form the aromatic ring. For example, peropyrenequinone can be converted to 1,3,8,10-tetrasubstituted peropyrenes through a zinc-mediated reductive aromatization. nih.gov In this one-step process, functional groups like silylethers or pivaloates can be introduced by using appropriate trapping reagents (e.g., trimethylsilyl (B98337) chloride) during the reduction. nih.gov While this example creates a larger PAH, the principle is applicable to smaller systems. A suitable cyclohexadiene-dione precursor could theoretically be reduced and aromatized to form the central ring of the terphenyl scaffold.
This method has been developed to overcome issues faced during the formation of electron-deficient cyclohexadienes under homogeneous conditions, with mechanochemical approaches using tin mediation providing a fast alternative. chemrxiv.org However, attempts to use this method for highly strained systems can sometimes lead to unexpected hydrogenated products rather than the fully aromatic target, as hydrogenation can release significant structural strain. researchgate.net
Solvent-Free and Phase Transfer Catalysis Conditions
The pursuit of greener and more efficient chemical processes has led to the development of syntheses under solvent-free conditions or with the aid of phase-transfer catalysis (PTC). These methods often lead to higher yields, reduced reaction times, and simplified work-up procedures, minimizing environmental impact. nih.govcmu.edu
Solvent-Free Synthesis: The direct reaction of various aromatic carboxylates with 1,n-dihaloalkanes has been successfully developed under solvent-free conditions to produce symmetrical methylene (B1212753) diesters. nih.gov This approach offers high product yields and an environmentally friendly route to long-chain carboxylate scaffolds. nih.gov Similarly, the Michael addition of thiophenol to chalcones can proceed efficiently in the solid state in the presence of K2CO3, yielding the product in high purity without the need for a solvent. cmu.edu These solvent-free methods reduce pollution, lower costs, and simplify processing and handling. cmu.edu
Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org This is achieved by a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one reactant (usually an anion) into the other phase to react. crdeepjournal.orgmdpi.com PTC has been effectively used for the synthesis of various compounds, including ethers and polymers, and can be applied to the synthesis of diaryl structures. crdeepjournal.orgnih.gov For instance, a method for preparing 1,3-diphenylpropenone derivatives, which are precursors to the target propanols, utilizes a solid-liquid phase transfer reaction in an aprotic polar solvent. google.com Dichloroalkanes, which are typically inert, can have their electrophilicity enhanced under solvent-free and PTC conditions, allowing them to react cleanly and form symmetrical methylene diesters in short reaction times. nih.gov
| Method | Key Features | Advantages | Relevant Precursor Reactions |
| Solvent-Free | Reactions are conducted without a solvent, often by grinding or heating solid reactants. cmu.edu | Reduced pollution, lower cost, simplified work-up, high efficiency. nih.govcmu.edu | Michael addition to chalcones, diesterification with dihaloalkanes. nih.govcmu.edu |
| Phase-Transfer Catalysis | Utilizes a catalyst to transfer a reactant across an interface between two immiscible phases. crdeepjournal.org | Increased reaction rates, use of inexpensive reagents, mild conditions. crdeepjournal.orgmdpi.com | Alkylation of acetophenone (B1666503) derivatives, synthesis of 1,3-diphenylpropenones. google.com |
Elaboration of the Propan-1-ol Side Chain
A key aspect of synthesizing 3-(3,4-diphenylphenyl)propan-1-ol is the construction and functionalization of the three-carbon alcohol side chain. This can be achieved through various strategies, including the reduction of carbonyl precursors, functionalization of olefins, or multi-step synthetic sequences.
Reduction Methodologies for Alcohol Formation
The final alcohol functionality is commonly introduced by the reduction of a corresponding carbonyl group, such as a ketone, aldehyde, or carboxylic acid derivative.
Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent valued for its selectivity in reducing aldehydes and ketones to primary and secondary alcohols, respectively, while typically not affecting less reactive groups like esters and amides under standard conditions.
In the context of synthesizing diaryl propanols, a common strategy involves the reduction of a 1,3-diphenylpropan-1-one precursor. A general procedure involves stirring the ketone with powdered NaBH4 in a solvent like methanol (B129727) at room temperature. After the reaction is complete, the solvent is removed, and the residue is worked up to yield the desired 1,3-diphenylpropan-1-ol (B1266756). This method has been shown to produce yields in the range of 83-84%.
The Huang-Minlon reduction is a modification of the Wolff-Kishner reduction, which classically reduces a carbonyl group (ketone or aldehyde) completely to a methylene group (an alkane) using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.
One patent describes a specific application of this reaction in a multi-step synthesis to produce 1,3-diphenyl-1-propanol. google.com The process starts with the catalytic reaction of benzaldehyde (B42025) and acetophenone to form 3-hydroxy-1,3-diphenyl-1-propanone. google.com This intermediate is then subjected to what is described as a Huang-Minlon reduction. google.com In this step, the intermediate is dissolved in ethylene glycol with hydrazine hydrate, heated, and then treated with potassium hydroxide to yield 1,3-diphenyl-1-propanol. google.com This represents a specific, and potentially atypical, use of the reaction conditions, as the goal is to reduce one carbonyl group while retaining the hydroxyl group at the other end of the propane (B168953) chain.
| Reactant | Reagents | Solvent | Conditions | Product |
| 3-Hydroxy-1,3-diphenyl-1-propanone | 1. Hydrazine Hydrate2. Potassium Hydroxide | Ethylene Glycol | 1. Heat to 90-110 °C, 1.5-3h2. Stop heating, stir for 22-28h | 1,3-Diphenyl-1-propanol google.com |
Olefin Functionalization for Propanol Derivatives
Modern synthetic chemistry offers powerful methods for the functionalization of olefins (alkenes) to introduce new carbon-carbon and carbon-heteroatom bonds. These strategies can be harnessed to construct the propanol side chain on a diaryl scaffold.
One advanced approach is the dicarbofunctionalization of olefins, which allows for the simultaneous addition of two different carbon groups across a double bond. For instance, a dual catalytic system using nickel and a photoredox catalyst can achieve the regioselective alkylation and arylation of an olefin. This multi-component process can form both quaternary and tertiary centers under mild conditions, making it suitable for complex molecule synthesis.
Another strategy involves functionalized olefin cross-coupling, which uses a simple iron catalyst and an inexpensive silane (B1218182) to merge heteroatom-substituted olefins with electron-deficient olefins. nih.gov This method allows for the construction of highly substituted C-C bonds from readily accessible starting materials. nih.gov While not directly demonstrated for 3-(3,4-diphenylphenyl)propan-1-ol, these methods provide a conceptual framework for building the propanol side chain from an appropriately substituted vinyl or allyl diphenylphenyl precursor. For example, a terminal alkene could undergo functionalization and isomerization to deliver a highly substituted alkene, which could then be further elaborated to the target alcohol. nih.gov
Multi-Step Synthesis from Common Precursors
The synthesis of 3-(3,4-diphenylphenyl)propan-1-ol and its analogues is typically achieved through multi-step sequences starting from readily available chemical feedstocks. A prevalent strategy begins with the synthesis of a chalcone (B49325) (1,3-diarylpropenone) intermediate, followed by subsequent reduction and elaboration.
A common route to the chalcone core involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base. For example, 1,3-diphenylpropenone derivatives are prepared by reacting an acetophenone derivative with a benzaldehyde derivative under basic conditions. google.com
Once the chalcone is formed, the synthetic path can diverge. To obtain the saturated propanone, the carbon-carbon double bond of the propenone is selectively reduced. This can be accomplished using catalytic hydrogenation or with reagents like NaBH4 in the presence of a palladium catalyst. The resulting 1,3-diphenylpropanone can then be further reduced, as described in section 2.2.1.1, to yield the final 1,3-diphenylpropan-1-ol.
An alternative multi-step synthesis involves the reaction of p-substituted 1-phenylethanol (B42297) with a p-substituted benzyl (B1604629) alcohol in the presence of a catalyst and a base to directly form the 1,3-diphenyl-1-propanol structure. A specific example uses a ferrocene-based catalyst and NaOH in xylene at elevated temperatures, yielding the desired product after purification.
| Starting Materials | Catalyst/Base | Solvent | Conditions | Product | Yield |
| 1-Phenylethanol, Benzyl Alcohol | Ferrocene formaldehyde (B43269) / NaOH | p-Xylene | 135 °C, 12h | 1,3-Diphenyl-1-propanol | 73% |
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. chemistrysteps.comchemguide.co.ukwikipedia.orgcommonorganicchemistry.com For the synthesis of a precursor to 3-(3,4-diphenylphenyl)propan-1-ol, a plausible route begins with 3,4-diphenylbenzaldehyde.
This aldehyde can undergo a Knoevenagel condensation with an active methylene compound such as malonic acid or its esters (e.g., diethyl malonate). The reaction is generally catalyzed by a weak base like piperidine (B6355638) or an amine salt. chemguide.co.ukwikipedia.org The initial product of this condensation is an α,β-unsaturated carbonyl compound, specifically a cinnamic acid derivative. chemistrysteps.com
The general mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-carbon double bond. wikipedia.orgcommonorganicchemistry.com A notable variant is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to concomitant decarboxylation. wikipedia.orgacs.org
Sequential Reduction and Oxidation Protocols
Following the Knoevenagel condensation, a sequence of reduction steps is necessary to arrive at the target propanol. The α,β-unsaturated product from the condensation requires the reduction of both the carbon-carbon double bond and the carbonyl group of the carboxylic acid or ester. This can be achieved through various reduction protocols.
For instance, catalytic hydrogenation can be employed to reduce the double bond selectively. Subsequently, the carboxylic acid or ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, a one-pot reduction of both functional groups might be achievable under specific catalytic hydrogenation conditions, though this often requires harsher conditions.
Another strategic approach involves the Friedel-Crafts acylation of a biphenyl derivative followed by reduction. chemistrysteps.comchemguide.co.uk For example, acylation of a suitably substituted biphenyl with an appropriate acyl halide can yield a ketone, which is then reduced to the desired alcohol. The Clemmensen and Wolff-Kishner reductions are classic methods for reducing aryl ketones completely to the corresponding alkanes, but for the synthesis of an alcohol, milder reducing agents like sodium borohydride or catalytic transfer hydrogenation are more appropriate. chemistrysteps.comyoutube.com
Stereoselective and Enantioselective Synthesis of Phenylpropanol Scaffolds
The development of stereoselective and enantioselective methods is paramount for the synthesis of chiral molecules, which are of significant interest in various fields of chemistry. numberanalytics.com While 3-(3,4-diphenylphenyl)propan-1-ol itself is achiral, the methodologies described below are crucial for the synthesis of its chiral analogues, where a stereocenter is present adjacent to the propanol moiety.
Asymmetric Catalysis with Chiral Ligands and Catalysts
Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds from prochiral substrates. wikipedia.org In the context of phenylpropanol scaffolds, a key strategy is the asymmetric reduction of a prochiral ketone or the asymmetric hydrogenation of a prochiral alkene.
For instance, a prochiral ketone precursor, such as 1-(3,4-diphenylphenyl)propan-1-one, can be reduced to the corresponding chiral secondary alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a reliable method, particularly when there is a significant size difference between the two groups attached to the carbonyl. youtube.com Another powerful method is the Noyori asymmetric hydrogenation, which uses a ruthenium catalyst with a chiral ligand like BINAP to reduce ketones with high enantioselectivity. youtube.com The choice of chiral ligand is critical, and a variety of phosphine ligands have been developed for the asymmetric reduction of ketones. khanacademy.org
The asymmetric hydrogenation of an α,β-unsaturated precursor, such as the product of a Knoevenagel condensation, is another viable approach. Ruthenium and rhodium complexes with chiral diphosphine ligands are effective for this transformation. nih.gov The mechanism of these reactions often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. nih.gov
| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) |
| Ru-prolinamide complex | α-bromoacetophenones | β-hydroxy sulfones | >96% |
| (aS)-Ir/iPr-BiphPhox | Exocyclic α,β-unsaturated carbonyls | Chiral cyclic alcohols | High |
| RuCl(benzene)(S)-SunPhos | β-ketoamides | β-hydroxyamides | High |
This table presents data for analogous reactions and is intended to be illustrative of the potential of these catalyst systems.
Polymer-Supported Chiral Catalysts in Flow Systems
The use of polymer-supported chiral catalysts in continuous flow systems offers several advantages over traditional batch processes, including simplified catalyst recovery and reuse, as well as the potential for automation and process intensification. acs.org Immobilizing a chiral catalyst on a solid support, such as a polymer resin, allows for its use in a packed-bed reactor.
This approach has been successfully applied to various asymmetric transformations, including the reduction of ketones and the hydrogenation of alkenes. For example, chiral prolinamide ligands, effective in ruthenium-catalyzed asymmetric transfer hydrogenation, can be immobilized and used in a flow system. acs.org Similarly, polymer-supported oxazaborolidine catalysts have been developed for continuous flow asymmetric reductions.
The efficiency of these systems depends on factors such as the stability of the catalyst, the flow rate, and the solvent system. The continuous removal of the product from the catalyst bed can also help to minimize product inhibition, leading to improved catalyst performance over extended periods.
Control of Chiral Centers Adjacent to the Propanol Moiety
The precise control over the stereochemistry of chiral centers adjacent to the propanol group is a key objective in the synthesis of chiral phenylpropanol analogues. This control is typically achieved through the use of chiral reagents, auxiliaries, or catalysts. numberanalytics.com
The asymmetric reduction of a prochiral ketone, as discussed previously, directly installs a chiral center at the carbon bearing the hydroxyl group (C-1 of the propanol chain). The enantioselectivity of this reaction is governed by the chiral catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org
To introduce a chiral center at the adjacent carbon (C-2 of the propanol chain), one could start with a chiral building block or employ an asymmetric conjugate addition to an α,β-unsaturated carbonyl compound. For example, the conjugate addition of an organometallic reagent to a 3-(3,4-diphenylphenyl)propenal derivative in the presence of a chiral ligand can establish a stereocenter at the β-position. Subsequent reduction of the aldehyde would then yield the desired chiral propanol.
The choice of synthetic strategy depends on the desired location of the chiral center and the availability of suitable starting materials and catalysts. The development of new chiral ligands and catalytic systems continues to expand the toolbox for the stereoselective synthesis of complex molecules. acs.org
Reaction Pathways of the Primary Alcohol Functional Group
The aliphatic propanol side chain is a key site for a variety of chemical transformations, most notably oxidation and derivatization reactions such as esterification and etherification.
The primary alcohol group of 3-(3,4-Diphenylphenyl)propan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. libretexts.orgchemguide.co.uk The oxidation is typically performed using an oxidizing agent like potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) acidified with dilute sulfuric acid (H₂SO₄). docbrown.infopassmyexams.co.uk During this process, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indicator of the reaction's progress. passmyexams.co.uk
To obtain the aldehyde, 3-(3,4-Diphenylphenyl)propanal , the reaction must be carefully controlled to prevent further oxidation. chemguide.co.uk This is generally achieved by using an excess of the alcohol and distilling the aldehyde product as it forms, taking advantage of its lower boiling point compared to the starting alcohol. chemguide.co.ukpassmyexams.co.uk
Table 1: Controlled Oxidation Reactions
| Starting Material | Product | Reagents & Conditions | Reaction Type |
|---|---|---|---|
| 3-(3,4-Diphenylphenyl)propan-1-ol | 3-(3,4-Diphenylphenyl)propanal | Excess alcohol, K₂Cr₂O₇/H₂SO₄, Distillation chemguide.co.uk | Partial Oxidation |
| 3-(3,4-Diphenylphenyl)propan-1-ol | 3-(3,4-Diphenylphenyl)propanoic acid | Excess K₂Cr₂O₇/H₂SO₄, Reflux libretexts.org | Full Oxidation |
| 3-(3,4-Diphenylphenyl)propanal | 3-(3,4-Diphenylphenyl)propanoic acid | K₂Cr₂O₇/H₂SO₄ libretexts.org | Oxidation |
The hydroxyl group of 3-(3,4-Diphenylphenyl)propan-1-ol can be readily converted into ester and ether derivatives.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more rapid and often irreversible reaction. These reactions yield the corresponding ester, for example, 3-(3,4-Diphenylphenyl)propyl acetate , if acetic anhydride (B1165640) is used. The synthesis of propanol can be achieved through the esterification of propanoic acid followed by reduction. researchgate.net
Etherification can be accomplished through methods like the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 1-(3-methoxypropyl)-3,4-diphenylbenzene .
Transformations Involving the Diphenylphenyl Aromatic System
The electron-rich diphenylphenyl moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene rings. scranton.eduslideshare.net
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com In the case of 3-(3,4-Diphenylphenyl)propan-1-ol, the substitution pattern is complex. The central benzene ring bears three substituents: two phenyl groups and one 3-hydroxypropyl group. The terminal phenyl rings are monosubstituted. The alkyl chain (-CH₂CH₂CH₂OH) is an activating group and directs incoming electrophiles to the ortho and para positions. scranton.edu Similarly, the phenyl substituents are also ortho-, para-directing. This leads to a variety of possible substitution products, with the exact regioselectivity depending on the steric hindrance and the specific electrophile used.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a reagent like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com
While EAS is the most common pathway, nucleophilic aromatic substitution (NAS) can occur if the aromatic ring is substituted with strongly electron-withdrawing groups, which is not the native state of this compound. libretexts.org
Building on the principles of electrophilic aromatic substitution, specific functional groups can be installed on the aromatic rings to modify the compound's properties.
A key example is sulfonation , which involves treating the compound with fuming sulfuric acid (SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com Like nitration, this is an electrophilic aromatic substitution reaction where the electrophile is HSO₃⁺ or SO₃. masterorganicchemistry.com The position of functionalization would again be directed by the existing substituents, leading primarily to ortho and para products relative to the activating groups. These functionalized derivatives can serve as intermediates for further synthetic transformations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution and the solid state.
High-Resolution ¹H and ¹³C NMR Techniques
¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. This would include signals for the propyl chain protons (-CH₂CH₂CH₂OH) and the aromatic protons on the three phenyl rings. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integration values of these signals would provide crucial information about the connectivity of the atoms.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would differentiate the aliphatic carbons of the propanol (B110389) chain from the various aromatic carbons in the diphenyl-substituted phenyl ring and the terminal phenyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH, CH₂, and CH₃ groups.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and confirm the complex structure, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace the connectivity within the propanol chain and within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For 3-(3,4-Diphenylphenyl)propan-1-ol, HMBC would be critical for establishing the connection between the propanol chain and the biphenyl (B1667301) moiety, as well as the linkage between the two phenyl rings.
Solid-State NMR Applications
While less common for routine characterization, solid-state NMR (ssNMR) could provide information about the compound's structure, conformation, and intermolecular interactions in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy for Molecular Structure and Interactions
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 3-(3,4-Diphenylphenyl)propan-1-ol would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic and aromatic portions would appear around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would produce a series of peaks in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy, which is complementary to FT-IR, would also provide valuable structural information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the C-C stretching modes of the biphenyl system, would be expected to produce strong signals in the Raman spectrum.
While a detailed analytical and spectroscopic profile for 3-(3,4-Diphenylphenyl)propan-1-ol cannot be constructed due to the absence of published data, the established principles of NMR and vibrational spectroscopy allow for a confident prediction of the types of data these methods would yield. The synthesis and subsequent detailed characterization of this compound would be a valuable contribution to the chemical literature, allowing for the creation of the comprehensive data tables and research findings originally envisioned for this article.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 3-(3,4-Diphenylphenyl)propan-1-ol (C₂₁H₂₀O), the exact molecular weight is 288.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 288. The fragmentation of alcohols is often characterized by the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org For aromatic compounds, the molecular ion peaks are typically strong due to the stability of the aromatic rings. libretexts.org
Analysis of the structurally similar compound 1,3-diphenylpropan-1-ol (B1266756) (C₁₅H₁₆O, MW: 212.29 g/mol ) provides insight into the expected fragmentation pattern. nih.gov Its mass spectrum would likely show a molecular ion at m/z 212. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. A prominent fragment for 1,3-diphenylpropan-1-ol would be the benzylic cation [C₆H₅CHOH]⁺ at m/z 107, formed by cleavage of the bond between the first and second carbon of the propyl chain. Another significant fragment could arise from the loss of water (H₂O), resulting in an ion at m/z 194.
Similarly, GC-MS data for 1,1-diphenyl-1-propanol shows a top peak at m/z 183, with other significant peaks at m/z 105 and 77, corresponding to the diphenylmethyl cation, benzoyl cation, and phenyl cation, respectively. nih.gov
Based on these analogues, the predicted fragmentation for 3-(3,4-Diphenylphenyl)propan-1-ol would involve stable fragments retaining the biphenyl moiety.
Table 1: Predicted and Observed Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Corresponding Fragments |
| 3-(3,4-Diphenylphenyl)propan-1-ol | 288 (Predicted) | 270, 257, 181, 152 | [M-H₂O]⁺, [M-CH₂OH]⁺, Biphenylmethyl cation, Phenyl cation fragments |
| 1,3-Diphenylpropan-1-ol | 212 (Observed) nih.gov | 194, 107, 91, 77 | [M-H₂O]⁺, [C₆H₅CHOH]⁺, Tropylium ion, Phenyl cation |
| 1,1-Diphenyl-1-propanol | 212 (Observed) | 183, 105, 77 | [M-C₂H₅]⁺, Benzoyl cation [C₆H₅CO]⁺, Phenyl cation [C₆H₅]⁺ nih.gov |
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating and quantifying chemical compounds. For a molecule like 3-(3,4-Diphenylphenyl)propan-1-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each serving distinct analytical purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the preferred method for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like diphenylpropanol derivatives. A reverse-phase HPLC (RP-HPLC) method is generally suitable.
A documented method for the analysis of the related compound 3,3-Diphenylpropanol utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Given that 3-(3,4-Diphenylphenyl)propan-1-ol has an additional phenyl group, it is more hydrophobic, which would result in a longer retention time under identical conditions. Therefore, a higher proportion of the organic solvent (acetonitrile) in the mobile phase would be required for efficient elution.
Table 2: Illustrative HPLC Method Parameters for Diphenylpropanol Compounds
| Parameter | Setting for 3,3-Diphenylpropanol sielc.com | Predicted Setting for 3-(3,4-Diphenylphenyl)propan-1-ol |
| Column | Newcrom R1 (Reverse-Phase) | Newcrom R1 or similar C18/C8 column |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Gradient of Acetonitrile and Water with Formic Acid (for MS) |
| Detection | UV-Vis (typically at ~210-254 nm) | UV-Vis (Diode Array Detector for spectral confirmation) |
| Application | Purity assessment, quantitative analysis, preparative separation | Purity determination, impurity profiling, quantitative studies |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While large molecules like 3-(3,4-Diphenylphenyl)propan-1-ol have relatively low volatility, GC analysis is feasible, often at high temperatures. It is particularly useful when coupled with a mass spectrometer (GC-MS) for definitive identification of components in a mixture.
For the analysis of phenols, derivatization is sometimes employed to increase volatility and improve peak shape. epa.gov However, direct analysis of diphenylpropanol compounds is also possible. The analysis would typically use a capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons.
GC-MS data is available for isomers like 1,3-diphenylpropan-1-ol and 1,1-diphenyl-1-propanol , confirming that these compounds are amenable to GC analysis. nih.gov The choice of a high-temperature column is crucial to prevent excessively long retention times and ensure good peak resolution. researchgate.net
Table 3: General Gas Chromatography (GC) Parameters
| Parameter | General Conditions |
| Column | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-Ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
While the crystal structure of 3-(3,4-Diphenylphenyl)propan-1-ol has not been reported, data from the closely related ketone, 1,3-Diphenylpropan-1-one (C₁₅H₁₄O), offers valuable insights into the likely stereochemistry of the diphenylpropane framework. researchgate.net The study of 1,3-diphenylpropan-1-one revealed that the phenyl rings are twisted relative to each other and to the central propanone chain. researchgate.net The crystal packing is primarily governed by weak van der Waals forces. researchgate.net It is expected that 3-(3,4-Diphenylphenyl)propan-1-ol would exhibit similar conformational flexibility in its propanol chain and rotations around the phenyl-phenyl and phenyl-propane bonds.
Table 4: Crystallographic Data for the Analogue 1,3-Diphenylpropan-1-one researchgate.net
| Parameter | Value |
| Compound | 1,3-Diphenylpropan-1-one |
| Molecular Formula | C₁₅H₁₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Structural Feature | Phenyl rings are twisted relative to the central propanone moiety. |
| Intermolecular Forces | Primarily van der Waals attractions. |
Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry investigations for the compound 3-(3,4-Diphenylphenyl)propan-1-ol are not publicly available. Detailed studies providing quantum chemical calculations for its molecular geometry, electronic structure, DFT analysis, and computational mechanistic studies, as outlined in the query, have not been published in the accessible resources.
Therefore, it is not possible to provide a scientifically accurate article with the requested detailed research findings, data tables, and specific parameters for the following sections:
Theoretical and Computational Chemistry Investigations
Computational Mechanistic Studies
Transition State Characterization
While computational studies exist for structurally related compounds, such as biphenyl (B1667301) derivatives or other propanol-containing molecules, the strict requirement to focus solely on "3-(3,4-Diphenylphenyl)propan-1-ol" prevents the inclusion of this analogous data. Generating such specific data would require performing novel computational research which is beyond the scope of this service.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 3-(3,4-Diphenylphenyl)propan-1-ol, MD simulations are invaluable for exploring its vast conformational space—the full range of three-dimensional shapes the molecule can adopt. nih.gov
Research Findings:
Although no specific MD simulation studies on 3-(3,4-Diphenylphenyl)propan-1-ol have been published, the methodology for such an investigation is well-established. The process begins with the creation of a force field, a set of parameters that describes the potential energy of the system. nih.gov The simulation then solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. fraserlab.com
These simulations, often run for nanoseconds or even microseconds, would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). The analysis of the trajectory can identify stable conformers, the dynamics of the flexible propanol (B110389) chain, and the rotational behavior of the phenyl rings. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes. nih.gov The results of such simulations are often visualized through plots of dihedral angles or root-mean-square deviation (RMSD) over time.
Table 2: Key Parameters in a Typical Molecular Dynamics Simulation
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the atoms and bonds in the molecule. |
| Simulation Engine | GROMACS, NAMD, AMBER | Software that performs the numerical integration of the equations of motion. frontiersin.org |
| System Setup | Solvated in a periodic box of water (e.g., TIP3P) | Mimics the physiological environment and prevents edge effects. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |
| Temperature & Pressure | 300 K, 1 atm (NPT ensemble) | Controls the thermodynamic conditions of the simulation to mimic experimental conditions. frontiersin.org |
Research on Applications As Chemical Building Blocks and Functional Materials
Precursors for the Synthesis of Complex Organic Molecules
The structural framework of 3-(3,4-diphenylphenyl)propan-1-ol, featuring a biphenyl (B1667301) moiety connected to a propanol (B110389) chain, makes it a candidate as a precursor for more elaborate organic structures. The hydroxyl group offers a reactive site for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions can be employed to introduce new functional groups and extend the carbon skeleton.
The biphenyl core, on the other hand, can be a starting point for the construction of polycyclic aromatic systems or for the introduction of substituents that can fine-tune the electronic and steric properties of the target molecules. While specific, large-scale synthetic applications utilizing 3-(3,4-diphenylphenyl)propan-1-ol as a key precursor are not extensively documented in publicly available literature, its fundamental structure suggests its utility in the synthesis of derivatives for various research purposes.
Scaffolds for Novel Ligands and Catalysts in Asymmetric Synthesis
The field of asymmetric synthesis often relies on the design of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. The rigid biphenyl unit in 3-(3,4-diphenylphenyl)propan-1-ol provides a well-defined backbone that can be functionalized to create such ligands. The propanol side chain can be modified to introduce chelating groups that can coordinate with a metal center, a key feature of many catalysts.
Furthermore, the phenyl groups on the biphenyl core can be substituted to create a chiral environment around the catalytic center. For instance, the introduction of bulky groups at the ortho positions of the phenyl rings can induce axial chirality, a common strategy in the design of privileged ligands for asymmetric catalysis. Although specific examples of catalysts derived from 3-(3,4-diphenylphenyl)propan-1-ol are not widely reported, its structural motifs are present in a number of successful ligand families.
Intermediates for Advanced Materials Development
The unique combination of a conjugated biphenyl system and a flexible alkyl chain in 3-(3,4-diphenylphenyl)propan-1-ol makes it an interesting intermediate for the development of advanced materials with tailored properties.
Liquid Crystalline Materials
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The rod-like shape of the 3,4-diphenylphenyl group is a common feature in many liquid crystalline molecules, known as calamitic liquid crystals. The propanol tail can be modified to create a variety of derivatives with different lengths and functionalities, which in turn can influence the mesophase behavior and the temperature range of the liquid crystalline phase. The biphenyl core provides the necessary rigidity and anisotropy for the formation of ordered liquid crystalline phases such as nematic and smectic phases.
Electron Transporting Materials
In the realm of organic electronics, materials capable of efficiently transporting electrons are crucial for the performance of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The biphenyl core in 3-(3,4-diphenylphenyl)propan-1-ol is an electron-deficient aromatic system, a desirable characteristic for n-type organic semiconductors. By chemically modifying the hydroxyl group to introduce electron-withdrawing functionalities or to polymerize the molecule, it is possible to design materials with enhanced electron mobility. The flexible propanol chain can also influence the solid-state packing of the molecules, which is a critical factor in determining the efficiency of charge transport.
Organic Light-Emitting Diode (OLED) Components
Organic light-emitting diodes (OLEDs) are a prominent display and lighting technology that relies on a series of organic layers to generate light. The 3,4-diphenylphenyl moiety is a component of some host materials used in the emissive layer of OLEDs. These host materials form a matrix for the light-emitting dopant molecules and facilitate the transport of charge carriers. The wide bandgap of the biphenyl core can help to confine the excitons within the emissive layer, leading to efficient light emission. The propanol group of 3-(3,4-diphenylphenyl)propan-1-ol offers a handle for further functionalization to optimize the material's properties, such as its thermal stability and solubility, which are important for device fabrication.
Design of Structure-Specific Chemical Probes
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or a nucleic acid, to study its function or to visualize it within a cell. The design of such probes often requires a scaffold that allows for the precise positioning of functional groups that can interact with the target and a reporter group, such as a fluorescent dye.
The 3-(3,4-diphenylphenyl)propan-1-ol scaffold can be utilized for this purpose. The biphenyl core can serve as a recognition element, interacting with hydrophobic pockets in a protein, for example. The propanol side chain provides a convenient point of attachment for a linker connected to a reporter group or a reactive group for covalent labeling of the target. While specific probes based on this exact molecule are not extensively described, the underlying principles of its structure are relevant to the design of targeted chemical probes.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 3-(3,4-Diphenylphenyl)propan-1-ol is entirely undeveloped. There are no published studies, and therefore no data to summarize regarding its synthesis, properties, or potential uses.
Identification of Knowledge Gaps and Emerging Challenges
The primary knowledge gap is the very existence of the compound in a synthesized and characterized form. The emerging challenge is, therefore, its initial synthesis. Theoretical challenges in its synthesis could include regioselectivity during the functionalization of the terphenyl core and potential side reactions.
Prospective Avenues for Future Investigations in Synthesis and Application
Future investigations would need to begin with the development of a viable synthetic route. Drawing inspiration from the synthesis of related biphenyl (B1667301) and terphenyl derivatives, one could propose a multi-step synthesis. For instance, a potential, yet unproven, pathway could involve a Suzuki or similar cross-coupling reaction to construct the 3,4-diphenylphenyl core, followed by the introduction of the propanol (B110389) side chain.
Once synthesized, research could then branch into exploring its physical and chemical properties. Given its terphenyl structure, investigations into its potential as a liquid crystal, an organic light-emitting diode (OLED) material, or a fluorescent probe could be of interest.
Interdisciplinary Research Opportunities
Should the compound be successfully synthesized and show interesting properties, interdisciplinary research opportunities could emerge. For example, collaboration between organic chemists and materials scientists could explore its applications in electronics. If the molecule exhibits any biological activity, medicinal chemists and biologists could investigate its potential as a pharmaceutical scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,4-Diphenylphenyl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via reductive amination of aldehydes with ammonia or amine sources using sodium cyanoborohydride as a reducing agent. Alternatively, reduction of nitro precursors (e.g., 3-Nitro-1-(aryl)propan-1-ol) with hydrogen gas and palladium catalysts is effective. Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), reaction temperature (25–60°C), and solvent polarity (e.g., ethanol vs. THF) to improve yields . Oxidation of the alcohol to ketones or aldehydes can be achieved using potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) .
Q. What analytical techniques are recommended for characterizing 3-(3,4-Diphenylphenyl)propan-1-ol?
- Methodological Answer:
- NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR are critical for confirming structural integrity. For example, ¹H NMR peaks for hydroxyl (-OH) protons appear around δ 1.5–2.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., C₂₁H₂₀O: calculated 288.15 g/mol).
- Chromatography: HPLC or GC with polar stationary phases (e.g., C18 columns) resolves impurities and monitors reaction progress .
Q. What are the typical oxidation products of 3-(3,4-Diphenylphenyl)propan-1-ol, and what reagents are used?
- Methodological Answer: Oxidation yields 3-(3,4-Diphenylphenyl)propanal (aldehyde) or 3-(3,4-Diphenylphenyl)propanoic acid. Reagents include KMnO₄ in acidic media (e.g., H₂SO₄) for aldehydes and CrO₃ in acetone (Jones oxidation) for carboxylic acids .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 3-(3,4-Diphenylphenyl)propan-1-ol derivatives?
- Methodological Answer: Contradictions in enzyme inhibition data (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or structural impurities. Strategies include:
- Comparative Studies: Test derivatives under standardized conditions (e.g., fixed pH 7.4, 37°C) .
- Structural Validation: Use X-ray crystallography or DFT calculations to confirm substituent effects on binding affinity .
- Dose-Response Curves: Validate activity trends across multiple concentrations .
Q. What strategies are effective in elucidating the mechanism of action of 3-(3,4-Diphenylphenyl)propan-1-ol in enzyme inhibition?
- Methodological Answer:
- Kinetic Studies: Measure substrate turnover rates (e.g., Michaelis-Menten kinetics) to identify competitive vs. non-competitive inhibition .
- Mutagenesis: Modify active-site residues (e.g., via site-directed mutagenesis) to assess binding interactions .
- Molecular Docking: Use software like AutoDock to predict binding modes with target enzymes (e.g., cytochrome P450) .
Q. How to design experiments to study substitution reactions of 3-(3,4-Diphenylphenyl)propan-1-ol under varying conditions?
- Methodological Answer:
- Nucleophilic Substitution: React with sodium methoxide (NaOMe) or alkyl halides in polar aprotic solvents (e.g., DMF) at 50–80°C. Monitor using TLC or HPLC .
- Halogenation: Use PCl₅ or SOCl₂ to convert the hydroxyl group to chloride, followed by SN2 reactions with amines .
- Solvent Effects: Compare reaction rates in DMSO (high polarity) vs. toluene (low polarity) to optimize selectivity .
Q. How does the structure of 3-(3,4-Diphenylphenyl)propan-1-ol influence its reactivity compared to similar compounds?
- Methodological Answer: The biphenyl moiety enhances steric hindrance, reducing nucleophilic attack at the hydroxyl group compared to simpler analogs (e.g., 3-Amino-1-propanol). Electron-withdrawing substituents on the phenyl rings (e.g., -Cl) increase oxidation susceptibility. Comparative studies with analogs (Table 2, ) show distinct pharmacological profiles due to aromatic substitution patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
